molecular formula C16H18N2O4 B4015925 N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide

N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide

Cat. No. B4015925
M. Wt: 302.32 g/mol
InChI Key: GELZYCBAQCNFAN-QBFSEMIESA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives involves various chemical methods. One approach includes the addition and oxidative rearrangement of furfurals and furyl imines to prepare substituted furans and pyrroles, demonstrating the versatility of furan compounds in synthesis (Kelly, Kerrigan, & Walsh, 2008). Another method involves the electrochemical synthesis of furan derivatives, showcasing the utility of furans in constructing complex molecular structures (Guirado et al., 2009).

Molecular Structure Analysis

The molecular structure of furan derivatives has been analyzed using various techniques, including X-ray crystallography and density functional theory (DFT) calculations. These analyses provide insights into the geometries and electronic structures of these compounds, crucial for understanding their reactivity and properties (Guirado et al., 2009).

Chemical Reactions and Properties

Furan derivatives participate in a wide range of chemical reactions, highlighting their reactivity and potential in synthesis. For instance, the oxidative rearrangement of furan compounds allows for the formation of various heterocycles, a valuable transformation in the synthesis of natural products and pharmaceuticals (Kelly, Kerrigan, & Walsh, 2008). Moreover, the cycloaddition reactions of furan derivatives have been explored, showcasing their utility in constructing complex cyclic structures (Škorić et al., 2009).

Physical Properties Analysis

The physical properties of furan derivatives, such as their thermal stability and phase behavior, are crucial for their application in materials science. Studies have investigated these properties, contributing to our understanding of how these compounds can be utilized in various applications (Gharbi & Gandini, 1999).

properties

IUPAC Name

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-2-3-8-17-15(19)13(11-12-6-4-9-21-12)18-16(20)14-7-5-10-22-14/h4-7,9-11H,2-3,8H2,1H3,(H,17,19)(H,18,20)/b13-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELZYCBAQCNFAN-QBFSEMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide
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N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide
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N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide
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N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide
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N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide
Reactant of Route 6
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N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide

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